N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide
Overview
Description
N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrimidinyloxy group attached to a benzenecarboxamide structure, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide typically involves the following steps:
Formation of the benzenecarboxamide core: This can be achieved by reacting 4-methylphenylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Introduction of the pyrimidinyloxy group: The pyrimidinyloxy group can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the benzenecarboxamide intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-(2-pyridinyloxy)benzenecarboxamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzamide: Similar structure but lacks the carboxamide group.
Uniqueness
N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-13-3-7-15(8-4-13)21-17(22)14-5-9-16(10-6-14)23-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAEGGHKAIKMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322301 | |
Record name | N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-00-6 | |
Record name | N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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